molecular formula C19H27NO2 B11998843 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione CAS No. 1600-81-3

10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione

Cat. No.: B11998843
CAS No.: 1600-81-3
M. Wt: 301.4 g/mol
InChI Key: IRHRXMLIAVVPHC-UHFFFAOYSA-N
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Description

10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione is a complex organic compound with a unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions, such as:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo.

Properties

CAS No.

1600-81-3

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

10a,12a-dimethyl-1,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydronaphtho[2,1-f]quinoline-2,8-dione

InChI

InChI=1S/C19H27NO2/c1-18-9-7-13(21)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(22)20-19/h11,14-16H,3-10H2,1-2H3,(H,20,22)

InChI Key

IRHRXMLIAVVPHC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)N4)C

Origin of Product

United States

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